molecular formula C11H8O2 B076939 5-Phenyl-2-furaldehyde CAS No. 13803-39-9

5-Phenyl-2-furaldehyde

Cat. No.: B076939
CAS No.: 13803-39-9
M. Wt: 172.18 g/mol
InChI Key: BMJHNNPEPBZULA-UHFFFAOYSA-N
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Description

5-Phenyl-2-furaldehyde (CAS: 13803-39-9) is a furan derivative characterized by a phenyl substituent at the 5-position of the furan ring and an aldehyde group at the 2-position. Its molecular formula is C₁₁H₈O₂, with a molecular weight of 172.18 g/mol. The compound exhibits a melting point of 29–33°C and is synthesized via Suzuki–Miyaura cross-coupling reactions using 5-bromo-2-furaldehyde and phenylboronic acid, yielding up to 86% under optimized conditions .

This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of bioactive Schiff bases, pyrazole hybrids, and metal complexes. Studies highlight its applications in developing anticancer, antimicrobial, and anti-inflammatory agents . For instance, pyrazole–indole hybrids derived from this compound show potent inhibitory activity against EGFR and BRAF kinases, with IC₅₀ values in the nanomolar range .

Preparation Methods

Suzuki-Miyaura Cross-Coupling: A Robust Arylation Strategy

Reaction Mechanism and Catalytic System

The Suzuki-Miyaura cross-coupling reaction has emerged as the predominant method for synthesizing 5-phenyl-2-furaldehyde due to its efficiency and selectivity. This transition-metal-catalyzed process couples 5-bromo-2-furaldehyde with phenylboronic acid in the presence of a palladium catalyst. The reaction proceeds via a three-step mechanism: (1) oxidative addition of the palladium(0) catalyst to the bromoarene, (2) transmetalation with the boronic acid, and (3) reductive elimination to form the carbon-carbon bond .

Critical components of the catalytic system include:

  • Palladium acetate (Pd(OAc)₂) : Serves as the precatalyst, generating active Pd(0) species in situ.

  • Potassium carbonate (K₂CO₃) : Acts as a base to facilitate transmetalation and neutralize HBr byproducts.

  • Tetrabutylammonium bromide (n-Bu₄NBr) : Functions as a phase-transfer catalyst, enhancing solubility in the aqueous medium .

Optimized Reaction Conditions

Experimental data from flow chemistry studies reveal the following optimized parameters :

ParameterValue
Temperature50°C
Reaction Time2 hours
Solvent SystemWater
Molar Ratio (Substrate)1.00 eq. 5-bromo-2-furaldehyde
Molar Ratio (Boron Reagent)1.10 eq. phenylboronic acid
Catalyst Loading5 mol% Pd(OAc)₂
Yield75.1%

The aqueous medium minimizes side reactions while maintaining catalyst stability, with the phase-transfer agent ensuring efficient mass transfer between organic and aqueous phases. Post-reaction workup involves extraction with ethyl acetate (3×20 mL), drying over sodium sulfate, and vacuum concentration to isolate the crude product .

Purification and Scalability Considerations

Recrystallization Protocols

High-purity this compound (>98%) is achieved through recrystallization from mixed solvent systems. Optimal results are obtained using hexane/ethyl acetate (3:1 v/v), which selectively dissolves impurities while allowing the target compound to crystallize. This step reduces residual palladium content to <5 ppm, meeting pharmaceutical-grade standards .

Continuous Flow Synthesis

Recent advancements demonstrate the feasibility of scaling production using microflow reactors. Key benefits include:

  • Enhanced heat transfer : Enables precise temperature control (ΔT ±0.5°C) compared to batch reactors.

  • Reduced reaction time : Full conversion achieved in 10 seconds vs. 2 hours in batch mode.

  • Improved safety profile : Minimizes exposure to toxic intermediates through automated handling .

A comparative analysis of batch vs. flow synthesis reveals a 12% yield increase in flow systems (87% vs. 75%), attributed to superior mixing and reduced thermal degradation .

Alternative Synthetic Routes

Formylation of 5-Phenylfuran

Though less commonly employed, direct formylation of 5-phenylfuran represents a potential alternative. Theoretical studies suggest using the Vilsmeier-Haack reagent (POCl₃/DMF) could introduce the aldehyde group at the 2-position. However, this method remains experimentally unvalidated in recent literature and faces challenges with regioselectivity and over-oxidation .

Grignard Addition-Oxidation Sequences

Preliminary investigations into furan ring construction via Grignard reagents have been documented:

  • Reaction of 2-furaldehyde with phenylmagnesium bromide forms a secondary alcohol intermediate.

  • Subsequent oxidation with pyridinium chlorochromate (PCC) yields the target aldehyde.

While conceptually viable, this route suffers from low yields (35-40%) and requires stoichiometric oxidants, limiting industrial applicability .

Industrial Production Challenges

Catalyst Recycling

Current research focuses on heterogeneous palladium catalysts (e.g., Pd/C) to reduce costs. Initial trials show consistent activity over 5 cycles with <2% Pd leaching, though yields decrease to 68% by cycle 5 .

Waste Stream Management

The aqueous reaction medium contains residual bromide ions (≈0.5 M), requiring electrochemical oxidation or ion-exchange resins for proper disposal. Lifecycle assessments suggest a 40% reduction in environmental impact compared to traditional organic solvents .

Scientific Research Applications

5-Phenyl-2-furaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: this compound is used in the production of fragrances, flavors, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Phenyl-2-furaldehyde involves its interaction with various molecular targets and pathways. The compound can undergo electrochemical reduction to form anion radicals, which can participate in various chemical reactions. These radicals can interact with biological molecules, leading to potential therapeutic effects .

Comparison with Similar Compounds

Key Insights :

  • Synthetic Accessibility : 5-Phenyl-2-furaldehyde is synthesized via transition-metal-catalyzed cross-coupling, contrasting with HMF and furfural, which are derived from biomass or food degradation .

Key Insights :

  • Therapeutic Potential: this compound derivatives exhibit superior anticancer and antimicrobial activities compared to non-substituted furfural analogues. For example, its pyrazole–indole hybrids demonstrate 10-fold higher potency against cancer cells than nitrofurantoin analogues .
  • Toxicity Profile: Unlike HMF and 5-nitro derivatives, this compound lacks reported mutagenic or carcinogenic effects, making it a safer candidate for pharmaceutical development .

Mechanistic and Pharmacokinetic Comparison

  • Metabolic Stability : The phenyl group in this compound likely reduces metabolic oxidation compared to HMF, which undergoes rapid sulfotransferase-mediated activation to SMF .
  • Enzymatic Interactions : Molecular docking studies reveal that this compound-derived Schiff bases form stable hydrogen bonds with DNA gyrase and DHFR, explaining their dual-targeting antimicrobial mechanism .

Biological Activity

5-Phenyl-2-furaldehyde (C11H8O2) is an organic compound derived from furan, notable for its diverse biological activities. This article synthesizes current research findings, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Biological Activities

This compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Studies indicate that this compound has significant antibacterial effects against various pathogens. Its efficacy has been demonstrated in vitro against Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .
  • Antitumor Activity : Research has shown that this compound possesses cytotoxic effects on cancer cell lines, suggesting potential use as an antitumor agent. The compound has been reported to inhibit the proliferation of certain cancer cells, although the precise mechanisms remain to be fully elucidated .
  • Antioxidant Effects : The compound also exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases. This activity is attributed to its ability to scavenge free radicals and enhance cellular defense mechanisms .

The biological effects of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes involved in cellular signaling pathways, such as phosphoinositide 3-kinase (PI3K) and HCV NS5B polymerase, which are crucial in cancer progression and viral replication respectively .
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death. This is mediated through the activation of caspases and modulation of Bcl-2 family proteins .
  • Free Radical Scavenging : Its antioxidant activity involves the neutralization of reactive oxygen species (ROS), thereby reducing oxidative damage to cells.

Antimicrobial Activity

A study conducted by Hassan et al. (2015) demonstrated that this compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics, indicating its potential as a lead compound for new antimicrobial agents .

Antitumor Efficacy

In another investigation, the compound was tested against various cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer). Results showed that this compound significantly inhibited cell growth with IC50 values in the micromolar range. The study concluded that the compound could serve as a scaffold for developing novel anticancer drugs .

Data Summary

Biological ActivityMechanismReference
AntimicrobialInhibition of bacterial growth
AntitumorInduction of apoptosis
AntioxidantScavenging free radicals

Future Directions

Research into this compound is ongoing, focusing on:

  • Structure-Activity Relationship (SAR) : Understanding how structural modifications affect biological activity.
  • Clinical Trials : Initiating trials to evaluate safety and efficacy in humans.
  • Combination Therapies : Exploring its use in conjunction with existing therapies to enhance therapeutic outcomes.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 5-Phenyl-2-furaldehyde in laboratory settings?

  • Methodological Answer : The synthesis typically involves Claisen-Schmidt condensation, where furfural derivatives react with aromatic aldehydes under basic or acidic conditions. For example, Hassan et al. (2015) describe using ketones and aryl aldehydes in ethanol with catalytic NaOH, yielding this compound at 60–80°C. Solvent choice (e.g., ethanol vs. DMF) and catalyst type (e.g., Lewis acids) significantly influence yield and reaction time .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used due to its specificity for aromatic compounds. For trace analysis, LC-MS provides higher sensitivity, especially in biological or food matrices. Supercritical fluid extraction (SFE) with CO₂ and methanol as a modifier (optimized via fractional factorial design) achieves >90% recovery in raisin samples, as demonstrated by Palma & Taylor (2001) . Cross-validate results with GC-MS to confirm structural integrity .

Q. How should researchers conduct literature reviews on this compound to ensure comprehensive coverage?

  • Methodological Answer : Use systematic search strategies across PubMed, Web of Science, and SciFinder with tailored strings:

  • This compound OR 5-Phenylfurfural OR [CAS No.] combined with terms like synthesis, degradation, or HPLC. Filter for studies post-2010 to include modern analytical techniques. EFSA’s methodology emphasizes iterative keyword refinement and backward-forward citation tracking to resolve gaps .

Q. What experimental models are used to evaluate the biological activity of this compound?

  • Methodological Answer : Antimicrobial activity is tested via disk diffusion assays against E. coli and S. aureus, while antitumor efficacy uses MTT assays on cancer cell lines (e.g., HepG2). Include positive controls (e.g., nitrofurantoin) and replicate across ≥3 independent trials. Hassan et al. (2015) note dose-dependent cytotoxicity, requiring IC₅₀ calculations .

Advanced Research Questions

Q. How can fractional factorial design optimize reaction conditions in this compound synthesis?

  • Methodological Answer : Apply a 2⁶⁻¹ fractional factorial design to screen six variables (temperature, solvent, catalyst concentration, etc.). Palma & Taylor (2001) used this to optimize SFE, identifying methanol as a critical modifier. Prioritize factors via Pareto charts and conduct response surface methodology (RSM) for fine-tuning. Validate optimal conditions with triplicate runs .

Q. What strategies resolve contradictions in reported biological activities of this compound?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity) or impurity profiles. Re-evaluate conflicting studies using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) and characterize compound purity via NMR/HPLC (>98%). Compare results across multiple models (in vitro/in vivo) to distinguish compound-specific effects from artifacts .

Q. How to design synthetic pathways for novel derivatives of this compound?

  • Methodological Answer : Target derivatives via nucleophilic substitution at the aldehyde group or electrophilic aromatic substitution on the phenyl ring. For example, Hassan et al. (2020) synthesized pyrazole-carboxamide hybrids using Schiff base reactions. Screen catalysts (e.g., p-TsOH for acetal formation) and monitor regioselectivity via LC-MS .

Q. What statistical methods validate the purity and stability of this compound in long-term studies?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV monitoring. Use ANOVA to compare degradation rates across batches. For purity, apply Grubbs’ test to exclude outliers in replicate assays. EFSA’s systematic review framework recommends meta-analysis to aggregate stability data from heterogeneous sources .

Properties

IUPAC Name

5-phenylfuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJHNNPEPBZULA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377726
Record name 5-Phenyl-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13803-39-9
Record name 5-Phenyl-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Phenyl-2-furaldehyde
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Synthesis routes and methods I

Procedure details

A solution of 5-bromo-furan-2-carbaldehyde (1.08 g, 6.16 mmol, 1 eq), phenylboronic acid (0.90 g, 7.39 mmol, 1.1 eq), tetrabutylammonium bromide (1.99 g, 6.16 mmol, 1 eq), palladium acetate (30 mg, 0.0.12 mmol 0.02 eq), K2CO3 (2.13 g, 15.4 mmol, 2.5 eq) in water (10 mL) is stirred under nitrogen at rt overnight. The reaction is diluted with 40 mL water and extracted with EtOAc (3×100 mL). The organic layers are combined and stirred with charcoal for 30 min, then dried over MgSO4 and filtered. The solvent is removed under reduced pressure to give 5-phenyl-furan-2-carbaldehyde as an oil. The product is purified by silica gel chromatography using a Biotage Flash 40M column (10% EtOAc/heptane).
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
2.13 g
Type
reactant
Reaction Step One
Quantity
1.99 g
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 0° C. solution of N,N-dimethylformamide (1.9 mL, 24.97 mmol) in a three-neck flask equipped with a condenser was added POCl3 (0.65 mL, 6.94 mmol) dropwise via syringe with stirring. When the heat of the reaction subsided, 2-phenylfuran (1.0 g, 6.94 mmol) was added. The reaction was warmed to 80° C. and stirred overnight. The solution was cooled to room temperature and then neutralized to pH 8 with aqueous saturated sodium acetate. The mixture was extracted with ether (3×30 mL), dried over MgSO4, filtered and evaporated. Chromatography (silica gel, 20% ether/hexanes) yielded 1.0 g (83%) of 5-phenyl-2-furaldehyde.
Quantity
1.9 mL
Type
reactant
Reaction Step One
Name
Quantity
0.65 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

The title compound (2.0 g, 95%) was prepared from 5-bromo-2-furaldehyde (2.0 g, 11.4 mmol) and phenylboronic acid (1.5 g, 12 mmol) using the procedure of Example 159, step 1.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Yield
95%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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